1-Imidazo[1,2-a]pyridin-3-ylethanamine dihydrochloride is a chemical compound that belongs to the class of imidazopyridines. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities. The dihydrochloride salt form enhances its solubility and stability, making it suitable for pharmaceutical applications.
The compound can be synthesized through various chemical reactions involving imidazopyridine derivatives and ethanamine. It is important to note that the specific methods of synthesis may vary based on the desired purity and yield.
1-Imidazo[1,2-a]pyridin-3-ylethanamine dihydrochloride is classified as a heterocyclic organic compound. Its structure incorporates both nitrogen-containing rings and an amine group, which are significant in influencing its reactivity and biological interactions.
The synthesis of 1-imidazo[1,2-a]pyridin-3-ylethanamine dihydrochloride typically involves the following steps:
The reaction conditions (temperature, solvent, and reaction time) are crucial for optimizing yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm the structure of the synthesized compound.
The molecular structure of 1-imidazo[1,2-a]pyridin-3-ylethanamine dihydrochloride can be represented as follows:
The imidazopyridine ring system contributes to its unique properties, while the ethylamine side chain plays a role in its biological activity.
The compound features a fused imidazole and pyridine ring, which is significant for its interaction with biological targets. The presence of nitrogen atoms in the rings contributes to its basicity and potential for forming hydrogen bonds.
1-Imidazo[1,2-a]pyridin-3-ylethanamine dihydrochloride can participate in various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure selectivity and yield. Solvents such as dimethyl sulfoxide or acetonitrile are often used in these transformations.
The mechanism of action for 1-imidazo[1,2-a]pyridin-3-ylethanamine dihydrochloride is not fully elucidated but is believed to involve modulation of neurotransmitter systems or inhibition of specific enzymes related to disease pathways.
Research suggests that compounds with similar structures may interact with serotonin receptors or other G-protein coupled receptors, influencing neurological functions and potentially exhibiting antidepressant or anxiolytic effects.
1-Imidazo[1,2-a]pyridin-3-ylethanamine dihydrochloride has potential applications in:
This compound's unique structural features make it a valuable candidate for further exploration in drug discovery programs aimed at treating various diseases.
The imidazo[1,2-a]pyridine scaffold represents a privileged heterobicyclic framework in medicinal chemistry due to its balanced physicochemical properties and versatile bioactivity. This 5,6-fused ring system combines the π-deficient character of pyridine with the π-excessive nature of imidazole, creating an electronically tunable platform for molecular interactions. The core structure features three potential hydrogen-bond acceptors (two ring nitrogen atoms and one bridgehead nitrogen) and one hydrogen-bond donor (imidazole N-H), enabling diverse target engagement [8]. Its moderate log P range (1-3) facilitates membrane permeability while maintaining aqueous solubility—a critical advantage for drug bioavailability. The C3 position (bridgehead carbon) serves as a primary site for functionalization, allowing installation of pharmacophoric groups like the ethanamine moiety in 1-imidazo[1,2-a]pyridin-3-ylethanamine dihydrochloride. This structural plasticity underpins the scaffold’s adaptation to diverse biological targets, from kinase enzymes to microbial proteins .
Imidazo[1,2-a]pyridine derivatives have traversed a significant trajectory from initial synthetic curiosities to clinically validated therapeutics. The 1970s–1990s witnessed the approval of pioneering agents: zolimidine (gastroprotective), alpidem (anxiolytic, withdrawn for hepatotoxicity), and the blockbuster zolpidem (GABA_A modulator for insomnia) [3] . The 2000s expanded applications with olprinone (cardiotonic) and fadrozole (aromatase inhibitor for breast cancer). Recent years have seen intensified exploration for challenging diseases, exemplified by telacebec (Q203), an imidazo[1,2-a]pyridine-3-carboxamide in Phase II trials for tuberculosis. It inhibits the cytochrome bcc complex of Mycobacterium tuberculosis with nanomolar potency [3]. This evolution underscores the scaffold’s capacity to address evolving therapeutic needs through rational structural diversification, setting the stage for derivatives like 1-imidazo[1,2-a]pyridin-3-ylethanamine dihydrochloride.
1-Imidazo[1,2-a]pyridin-3-ylethanamine dihydrochloride (C~9~H~13~Cl~2~N~3~, MW 234.12 g/mol) represents a strategically functionalized derivative within this pharmacophore class [9]. Its structural distinction lies in the chiral ethanamine side chain at C3, which introduces:
Table 1: Molecular Characterization of 1-Imidazo[1,2-a]pyridin-3-ylethanamine Dihydrochloride
Property | Value | Source |
---|---|---|
CAS Number (Racemate) | 1951444-31-7 | [9] |
CAS Number (dihydrochloride) | 1357354-71-2 | [4] |
Molecular Formula | C~9~H~13~Cl~2~N~3~ | [9] |
Molecular Weight | 234.12 g/mol | |
IUPAC Name | 1-imidazo[1,2-a]pyridin-3-ylethanamine dihydrochloride | |
SMILES (Canonical) | CC(C1=CN=C2N1C=CC=C2)N.Cl.Cl | |
Hydrogen Bond Acceptors | 2 | |
Hydrogen Bond Donors | 3 (including amine and HCl protons) |
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9